molecular formula C11H8ClN5 B8736994 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine CAS No. 919084-99-4

6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B8736994
CAS No.: 919084-99-4
M. Wt: 245.67 g/mol
InChI Key: VAFIXPYRAXZBBZ-UHFFFAOYSA-N
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Description

6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of a suitable benzimidazole derivative with a chlorinated pyrimidine. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
  • 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole

Uniqueness

6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of benzimidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

919084-99-4

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

6-(2-chlorobenzimidazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H8ClN5/c12-11-16-7-3-1-2-4-8(7)17(11)10-5-9(13)14-6-15-10/h1-6H,(H2,13,14,15)

InChI Key

VAFIXPYRAXZBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=NC(=C3)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-Chloro-1-(6-chloro-pyrimidin-4-yl)-1H-benzoimidazole (500 mg, 1.89 mmol) and 10 mL 2 M Ammonia in 2-propanol is heated at 50° C. in a sealed tube for overnight. The reaction mixture is then cooled to room temperature, concentrated and treated with 10 mL H2O. The solid is collected by filtration and washed with water, dried to afford the title compound as a solid: 1H NMR 400 MHz (DMSO-d6) δ 8.50 (s, 1H), 7.72-7.67 (m, 1H), 7.60-7.55 (m, 1H), 7.44 (s, 2H), 7.37-7.31 (m, 2H), 6.71 (dd, J=1.2 Hz, 1H); MS m/z 246.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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